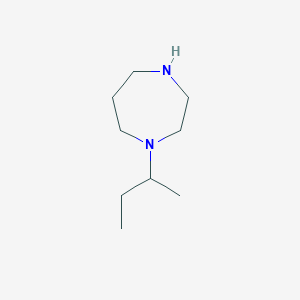
(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one (hereafter referred to as 2E-3-2,4-DMPE-1-4EPP) is a compound belonging to the class of organic compounds known as benzopropenones. It is a colorless liquid with a sweet, floral odour and a low melting point. The compound has been studied extensively in the scientific community due to its unique properties and potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
2E-3-2,4-DMPE-1-4EPP has been studied extensively in the scientific community due to its unique properties and potential applications. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a reagent for the synthesis of heterocyclic compounds, and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2E-3-2,4-DMPE-1-4EPP is not well understood. However, it has been suggested that the compound may act as a Lewis acid, which can catalyze a variety of reactions. Additionally, it has been proposed that the compound may act as a reducing agent, which can reduce other compounds to their respective products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-3-2,4-DMPE-1-4EPP are not well understood. However, it has been shown to have some mild cytotoxic effects in vitro, and has been shown to inhibit the growth of certain bacteria. Additionally, the compound has been shown to have some antioxidant properties, although the exact mechanisms of action are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2E-3-2,4-DMPE-1-4EPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it has a low melting point, which allows for easy handling and storage. However, the compound is also relatively expensive, and can be difficult to obtain in large quantities.
Direcciones Futuras
Given the potential applications of 2E-3-2,4-DMPE-1-4EPP, there are a number of future directions that could be explored. These include further studies into the biochemical and physiological effects of the compound, as well as the development of new synthetic methods for its synthesis. Additionally, further research could be done into the potential applications of the compound in pharmaceuticals, agrochemicals, and fragrances. Finally, further research could be done into the potential use of the compound as a catalyst in organic reactions.
Métodos De Síntesis
2E-3-2,4-DMPE-1-4EPP is typically synthesized using a two-step process. The first step involves the reaction of 2,4-dimethoxyphenylacetone with ethylmagnesium bromide to form the intermediate 2,4-dimethoxyphenylacetone ethylmagnesium bromide. This intermediate is then reacted with 4-ethylphenylprop-2-en-1-one in the presence of a base such as potassium carbonate to form the desired product.
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)18(20)12-10-16-9-11-17(21-2)13-19(16)22-3/h5-13H,4H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKVRTVNBKZUBG-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)
![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)

![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)

